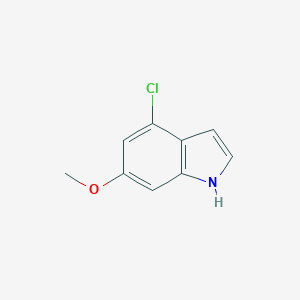

4-Chloro-6-methoxyindole

描述

4-Chloro-6-methoxyindole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 4-Chloro-6-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 4-Chloro-6-methoxy-1H-indole involves its interaction with these targets, leading to various changes in the body. The compound’s aromatic nature, due to the presence of a benzopyrrole nucleus, allows it to readily undergo electrophilic substitution . This property is similar to that of the benzene ring and is due to excessive π-electrons delocalization .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-methoxy-1H-indole are diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 4-Chloro-6-methoxy-1H-indole’s action are diverse, reflecting its broad-spectrum biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Others have demonstrated anti-inflammatory and analgesic activities .

生化分析

Biochemical Properties

4-Chloro-6-methoxy-1H-indole interacts with multiple receptors, showing high affinity . It has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to selectively stop the cell cycle in certain cells during the mitotic phase .

Molecular Mechanism

At the molecular level, 4-Chloro-6-methoxy-1H-indole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has shown inhibitory activity against influenza A .

生物活性

4-Chloro-6-methoxyindole is a halogenated indole compound that has garnered attention due to its diverse biological activities, particularly its role as a precursor to mutagenic compounds and its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological properties, and implications for health.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 4-position and a methoxy group at the 6-position of the indole ring. This configuration enhances its electrophilic reactivity, making it susceptible to nitrosation under acidic conditions, such as those found in the stomach. The compound can undergo transformations leading to the formation of potent mutagens when exposed to nitrite, particularly in the context of food consumption (e.g., fava beans) .

Mutagenicity

This compound is recognized as a precursor to a potent bacterial mutagen, specifically 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime. This compound exhibits significant mutagenic activity in bacterial assays, notably against strains of Salmonella typhimurium. The mutagenic potential arises when it reacts with nitrite under simulated gastric conditions, resulting in direct-acting mutagens that can induce mutations .

Antitumor Activity

Research indicates that derivatives of this compound possess antitumor properties. For instance, certain related compounds have shown effectiveness against P388 leukemia in murine models. This suggests that modifications of the indole structure can lead to enhanced anticancer activity .

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Neurodegenerative Diseases : It has potential use in developing medications for conditions like Parkinson's disease and multiple sclerosis .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains .

The biological effects of this compound are mediated through several mechanisms:

- Receptor Interaction : The compound interacts with multiple receptors in the body, influencing various signaling pathways and gene expressions .

- Electrophilic Substitution : Its aromatic nature allows it to undergo electrophilic substitution reactions, leading to diverse biochemical interactions .

- Cellular Effects : It impacts cellular metabolism and function by modulating enzyme activities and influencing cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical structure. The presence of chlorine and methoxy groups affects its solubility, absorption, and bioavailability. Understanding these parameters is crucial for optimizing its therapeutic potential and minimizing toxicity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

4-Chloro-6-methoxyindole serves as a versatile building block in organic synthesis. It is often utilized to create more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation and substitution to yield diverse products, including quinoline derivatives and other substituted indoles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Quinoline derivatives |

| Substitution | Various substituted indoles |

| Nitrosation | Stable α-hydroxy N-nitroso compounds |

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that it can interact with specific molecular targets, modulating their activity and leading to various biological effects. Its mechanism of action involves binding to receptors or enzymes, which may contribute to its therapeutic potential .

Case Study: Mutagenesis Research

this compound has been identified as a precursor to potent mutagens. In studies involving fava beans (Vicia faba), nitrosation of this compound under simulated gastric conditions produced direct-acting bacterial mutagens. This highlights its relevance in mutagenesis research, where it forms adducts with DNA, potentially leading to carcinogenic effects .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in treating various diseases. For instance, it has been noted for its possible use in developing medications for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. The structural characteristics of this compound suggest it could serve as a raw material for preparing medicaments targeting these conditions .

Table 2: Medicinal Applications of this compound

| Disease/Condition | Potential Application |

|---|---|

| Parkinson's Disease | Raw material for treatment |

| Human African Trypanosomiasis | Medicament development |

| Neurodegenerative Diseases | Therapeutic agent |

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications, contributing to the development of new materials.

属性

IUPAC Name |

4-chloro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZQWTXWGPFHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239439 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93490-31-4 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is so significant about the structure of 4-Chloro-6-methoxyindole?

A1: this compound is a halogenated indole compound found naturally in fava beans (Vicia faba) []. Its structure, featuring a chlorine atom at the 4th position and a methoxy group at the 6th position of the indole ring, makes it susceptible to nitrosation under acidic conditions like those found in the stomach [, ].

Q2: How does this compound contribute to mutagenicity?

A2: While not inherently mutagenic itself, this compound becomes a problem when exposed to nitrite. Under simulated gastric conditions, it reacts with nitrite to form 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a potent direct-acting mutagen [, ]. This mutagen has been shown to induce mutations in bacterial assays, particularly in Salmonella typhimurium strains [, ].

Q3: Are there structural analogs of this compound that exhibit similar behavior?

A3: Yes, researchers have studied 4-chloroindole, which lacks the methoxy group, as a simpler analog. Like its counterpart, 4-chloroindole, upon nitrosation, forms 4-chloro-2-hydroxy-N1-nitroso-indolin-3-one oxime, also a mutagen, though less potent than the 4-chloro-6-methoxy derivative [, ]. This suggests that the 4-chloro position plays a crucial role in the formation of mutagenic nitroso compounds.

Q4: What happens to these mutagenic nitroso compounds over time?

A4: Interestingly, both 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime and its 4-chloro analog are unstable at neutral or higher pH. They decompose into less potent mutagens, eventually forming non-mutagenic end products. For example, 4-chloro-2-hydroxy-1-nitroso-indolin-3-one oxime degrades to 4-chloro-N-nitrosodioxindole and finally 4-chloroisatin [].

Q5: What is the significance of these findings for human health?

A5: The formation of potent mutagens from this compound in the presence of nitrite raises concerns about the consumption of fava beans, especially in regions with high rates of gastric cancer [, ]. Studies suggest a possible link between fava bean consumption, nitrosation of this compound, and the development of gastric cancer, particularly in populations with high fava bean intake and nitrate levels in drinking water [].

Q6: What research is still needed to fully understand the implications of this compound?

A6: Further research is crucial to:

- Quantify this compound levels: Accurately measure its concentration across various fava bean cultivars and assess the influence of environmental factors on its production [].

- Assess long-term effects: Conduct animal studies to evaluate the carcinogenic potential of nitrosated this compound and confirm its role in gastric cancer development [].

- Explore mitigation strategies: Identify approaches to minimize this compound nitrosation during food preparation or digestion, potentially through dietary modifications or food processing techniques [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。